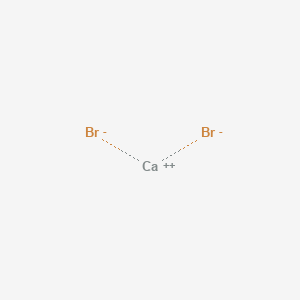

溴化钙

描述

Calcium Signaling

Calcium ions (Ca2+) are pivotal in regulating a myriad of cellular processes, including cell motility, gene transcription, muscle contraction, and exocytosis. The significance of calcium ions in cellular function was first recognized by Sydney Ringer in 1883, who observed that calcium-containing saline supported the contraction of isolated frog hearts, unlike saline made with distilled water. This discovery has led to the understanding that calcium plays a crucial role in numerous cell biological processes .

Synthesis Analysis

Calcium hydroxide (Ca(OH)2) has been synthesized using calcium acetate as a precursor and cetyl trimethyl ammonium bromide (CTAB) as a surfactant. The study found that increasing the concentration of CTAB improved the structure, morphology, and CO2 adsorption performance of the synthesized Ca(OH)2. At a CTAB concentration of 0.8 M, a pure Ca(OH)2 phase was obtained, and the adsorbent showed a significant residual carbonation conversion after multiple cycles .

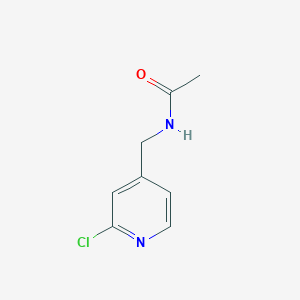

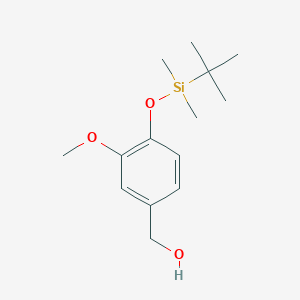

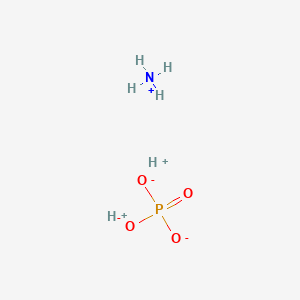

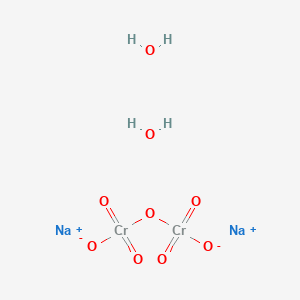

Molecular Structure Analysis

The behavior of bromide ions during the formation of calcium carbonate was studied, revealing that the coprecipitation of bromide ions is influenced by the crystal form of calcium carbonate and the concentration of sodium chloride in the solution. Bromide ions were found to coprecipitate more easily with aragonite than with calcite, and the presence of bromide ions slightly favored the formation of calcite over aragonite .

Chemical Reactions Analysis

The study on the interactions between calcium silicate hydrate (C-S-H) and calcium halides, including bromide, showed no specific adsorption of bromide by C-S-H. The research developed a new analytical method to measure the interactions directly in synthetic C-S-H suspensions without filtration after calcium salt addition .

Physical and Chemical Properties Analysis

X-ray diffraction investigations of concentrated aqueous solutions of calcium halides, including calcium bromide, indicated the existence of positional correlations in the solution beyond direct contact. The study suggested that the anion type, such as bromide, influences the structure of the solution .

The structure and scintillation properties of Eu2+-activated calcium bromide iodide were reported, with the compound crystallizing in a trigonal crystal system. The Eu2+-activated samples exhibited intense narrow emission when excited with UV or X-rays, and the light output and energy resolution were quantified .

In the case of skin injuries from calcium bromide, it was noted that calcium bromide brine, a solution of calcium bromide and calcium chloride, can cause skin injuries characterized by delayed appearance and complicated healing. The study provided insights into the safety and handling of such solutions to prevent injuries .

Lastly, the synthesis and structure of new fluoride bromide compounds containing calcium were described. The study explored the incorporation of calcium into barium fluoride bromide crystals, resulting in a disordered arrangement in the hexagonal space group. The calcium content and lattice parameters were found to vary depending on the composition .

科研应用

1. 土壤微生物群落中的溴化钙

溴化钙(CaBr2)已被研究其对土壤微生物群落的影响以及其作为土壤消毒剂的潜力。Shi等人(2009年)探讨了氰胺钙(CaCN2)对土壤微生物群落以及对病原真菌镰刀菌属(Fusarium oxysporum)的影响。他们发现,氰胺钙虽然可以减少病原体数量,但对土壤固有微生物群落仅有短期和暂时性影响,表明其作为土壤消毒剂具有最小的长期生态影响Shi, Wang, Zhou, Yu, & Yu, 2009。

2. 植物病理学中的溴化钙

关于钙盐(包括溴化钙)对植物病理学的影响的研究为它们在农业应用中的潜力提供了见解。Takamatsu等人(1978年)研究了钙盐(包括溴化钙)对大麦锈病菌(Erysiphe graminis hordei)感染过程的影响。他们的研究表明,溴化钙增强了寄生真菌在感染过程中形成的一种专门结构——吸器,从而影响了植物与病原体的相互作用Takamatsu, Ishizaki, & Kunoh, 1978。

3. 花椰菜微绿中的溴化钙

Sun等人(2015年)研究了采用预收获钙处理对花椰菜微绿代谢组的影响。他们发现,氯化钙处理显著增加了微绿中重要植物化学物质——硫代葡萄糖苷的含量。这项研究突显了钙处理(包括溴化钙)在提高作物营养品质方面的潜力Sun, Kou, Geng, Huang, Yang, Luo, & Chen, 2015。

4. 溴化钙的安全考虑

Saeed等人(1997年)讨论了与溴化钙使用相关的安全考虑,特别是在职业环境中。他们报告了石油工人接触溴化钙后出现皮肤损伤的案例,并强调了安全操作和潜在风险意识的重要性Saeed, Distante, Holmes, & Kolhe, 1997。

未来方向

The calcium Bromide Market is projected to reach a valuation of US$ 5.3 Billion in 2022, likely to surge at a vigorous 5.2% CAGR from 2022 to 2032 .

Relevant Papers

- "Effects of Calcium Bromide on the Early Hydration of Portland Cement at Low Temperature (5°C)"

- "The Balance-of-Plant Impacts of Calcium Bromide Injection as a Mercury Oxidizing Agent"

- "A new insight into influence of calcium bromide on the early strength of mortar mixed with alkali free liquid accelerator: Formation of new crystal Ca4Al2O6Br2·10H2O"

性质

IUPAC Name |

calcium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Ca/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEFECGEFUFIQW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ca+2].[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaBr2, Br2Ca | |

| Record name | CALCIUM BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1628 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | calcium bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044577 | |

| Record name | Calcium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent odorless solid; Turns yellow on extended exposure to air; [Merck Index] White hygroscopic solid; [ICSC] White crystalline solid; Odorless; [Alfa Aesar MSDS], WHITE HYGROSCOPIC POWDER. | |

| Record name | Calcium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12666 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1628 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

1815 °C, BP: 806-812 °C, very deliquescent | |

| Record name | Calcium bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 156 g/100 g water at 25 °C, Water solubilty[Table#8606], In water, 1420 g/L at 30 °C, Very soluble in water, For more Solubility (Complete) data for Calcium bromide (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 30 °C: 142 | |

| Record name | Calcium bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1628 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.38 g/cu cm, 3.4 g/cm³ | |

| Record name | Calcium bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1628 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Calcium Bromide | |

Color/Form |

Deliquescent granules or orthorhombic crystals, Rhombohedral crystals; hygroscopic, Colorless, orthorhombic, deliquescent crystals, Becomes yellow on exposure to air | |

CAS RN |

7789-41-5 | |

| Record name | Calcium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87CNY2EEBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Calcium bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1628 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

742 °C, MP: 730 °C (anhydrous), 730 °C | |

| Record name | Calcium bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1628 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

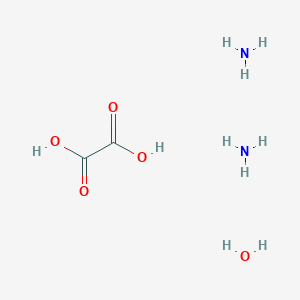

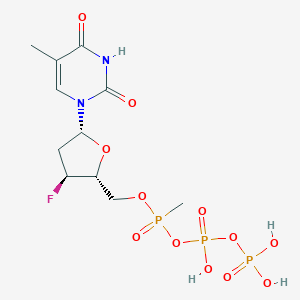

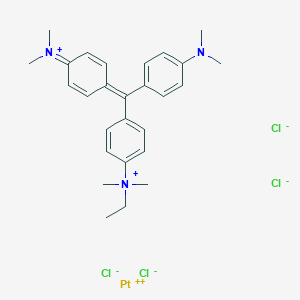

Synthesis routes and methods

Procedure details

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)